molecular formula C17H15F3OS B1324872 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898781-55-0

3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1324872
CAS No.: 898781-55-0
M. Wt: 324.4 g/mol
InChI Key: ZZMTWMHZTOGMHL-UHFFFAOYSA-N
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Description

3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is a high-value chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a thiomethylphenyl and a trifluoromethylphenyl group linked by a propiophenone core, makes it a versatile precursor for the development of novel pharmaceutical compounds and functional materials. The trifluoromethyl group is widely recognized for its ability to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, while the thiomethyl moiety can serve as a key functional handle for further chemical transformations . This compound is particularly useful as a key intermediate in exploring structure-activity relationships (SAR) and in the synthesis of more complex molecules targeting various biological pathways. It is supplied as a For Research Use Only (RUO) product, strictly intended for laboratory research applications and not for diagnostic, therapeutic, or any personal use. Researchers can rely on our product for consistent quality and high purity to ensure reproducible results in their experiments.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMTWMHZTOGMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644390
Record name 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-55-0
Record name 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

The primary synthetic route to 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is through Friedel-Crafts acylation , a classical method for introducing acyl groups onto aromatic rings. This involves the reaction of an aromatic compound bearing a thiomethyl substituent with an acyl chloride or anhydride derivative of a trifluoromethyl-substituted aromatic acid.

  • Starting Materials :

    • 4-Thiomethylbenzene derivative (e.g., 4-methylthiophenyl compound)
    • 3-(Trifluoromethyl)benzoyl chloride or equivalent acylating agent
  • Catalysts :

    • Lewis acids such as aluminum chloride (AlCl3) are commonly used to activate the acylating agent.
  • Solvents :

    • Non-protic solvents like dichloromethane or chloroform are preferred to maintain catalyst activity and solubility.
  • Reaction Conditions :

    • Temperature control is critical, typically maintained between 0°C to 60°C to avoid side reactions.
    • Reaction time varies from 1 to 4 hours depending on scale and reagent purity.
  • Workup :

    • Quenching with water or dilute acid to decompose the complex.
    • Organic phase separation, washing, drying, and purification by recrystallization or column chromatography.

This method yields the target propiophenone with moderate to high yields (typically 70-85%) and good purity when optimized.

Grignard Reagent Route (Alternative Method)

An alternative synthetic strategy involves the formation of a Grignard reagent from a halogenated thiomethylbenzene, followed by reaction with a trifluoromethyl-substituted nitrile or ester to form the ketone after hydrolysis.

  • Stepwise Procedure :

    • Preparation of Grignard reagent by reacting 4-bromomethylthiobenzene with magnesium in anhydrous tetrahydrofuran (THF) under reflux.
    • Slow addition of 3-(trifluoromethyl)propiophenone nitrile or ester to the Grignard reagent at controlled temperature (30-80°C).
    • Hydrolysis of the intermediate complex with dilute hydrochloric acid under cold conditions.
    • Removal of solvents by distillation and purification by vacuum distillation or recrystallization.
  • Advantages :

    • Allows for precise control over the ketone formation.
    • Can be adapted for various substituted aromatic systems.
  • Yield and Purity :

    • Yields reported around 75-80% with high purity confirmed by NMR and GC-MS analysis.

Nitration and Reduction for Precursor Synthesis

The trifluoromethyl-substituted aromatic amine precursors can be synthesized via nitration of trifluoromethyl toluene derivatives followed by reduction:

  • Nitration :

    • Using nitric acid or nitrate salts in solvents like dichloromethane or acetic acid at low temperatures (-10°C to 10°C).
    • Produces nitro-substituted trifluoromethylbenzenes.
  • Reduction :

    • Catalytic hydrogenation or chemical reduction using iron powder, zinc, or palladium on carbon in solvents such as methanol or ethanol.
    • Converts nitro groups to amines, which can be further functionalized to acyl chlorides or other intermediates for the Friedel-Crafts reaction.

This stepwise precursor preparation is essential for obtaining the trifluoromethyl-substituted acylating agents used in the main synthesis.

Data Table Summarizing Key Preparation Parameters

Method Starting Materials Catalyst/Agent Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Friedel-Crafts Acylation 4-Thiomethylbenzene + 3-(trifluoromethyl)benzoyl chloride AlCl3 DCM, chloroform 0-60 1-4 hours 70-85 Requires strict moisture control
Grignard Reagent Route 4-Bromomethylthiobenzene + 3-(trifluoromethyl)propiophenone nitrile Mg, HCl (workup) THF 30-80 2-3 hours 75-80 Sensitive to air and moisture
Nitration + Reduction (precursor synthesis) 2-Trifluoromethyl toluene + nitrating agent HNO3, Fe powder, Pd/C DCM, MeOH -10 to 60 2-36 hours 80-90 Multi-step; precursor for acylation

Research Findings and Optimization Notes

  • The Friedel-Crafts acylation is the most direct and widely used method, but requires careful control of Lewis acid stoichiometry and reaction temperature to minimize polyacylation and side reactions.

  • The Grignard reagent method offers flexibility in modifying the aromatic ring but demands rigorous anhydrous conditions and slow reagent addition to prevent decomposition.

  • Precursor synthesis via nitration and reduction is well-established and provides high-purity intermediates critical for downstream reactions.

  • Analytical techniques such as NMR spectroscopy, GC-MS, and HPLC are essential for monitoring reaction progress and confirming product identity and purity.

  • Scale-up considerations include efficient heat management during exothermic steps and solvent recovery for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Reagent in Chemical Reactions : It is employed in various chemical reactions, including electrophilic substitutions and reductions.

Biology

  • Biological Activity : Research indicates potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
  • Mechanism of Action : The trifluoromethyl group may enhance lipophilicity, facilitating better penetration through biological membranes.

Medicine

  • Pharmacological Properties : Investigations into the pharmacological properties have shown promise for therapeutic applications, particularly in targeting specific enzymes or receptors.
  • Drug Development : The compound's unique structure makes it a candidate for developing new drugs with enhanced efficacy against diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with structural analogs. Below is a summary table:

CompoundActivity (MIC µg/mL)Target Organism
3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenoneTBDTBD
Similar Compound 116Methicillin-resistant S. aureus
Similar Compound 21S. aureus

Anticancer Activity

The anticancer effects have been evaluated using various cancer cell lines:

Cell LineCompound Concentration (µM)Viability (%)
Caco-2TBDTBD
A549TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented:

CompoundInhibition (%) at 10 µM
Analog 176 (TNF-α)
Analog 293 (IL-6)

Antimicrobial Efficacy

A study demonstrated that compounds with similar structures exhibited potent activity against multidrug-resistant bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly improved their interaction with bacterial membranes.

Cytotoxicity in Cancer Cells

Research indicated that analogs demonstrated varying degrees of cytotoxicity across different cancer lines, suggesting a need for further exploration into the structure-activity relationship.

Mechanism of Action

The mechanism of action of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS N/A): Substituents: Chlorine atoms at 2' and 3' positions, thiomethyl at 4-position. Properties: Higher molecular weight (est. 343.2 g/mol) due to chlorine atoms. The electron-withdrawing Cl substituents reduce aromatic ring reactivity compared to –CF₃.
  • 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0): Substituents: Cl at 3', F at 5', thiomethyl at 4-position. Properties: Molecular weight 308.8 g/mol. The combined Cl/F substituents create a polarized aromatic system, enhancing electrophilicity but reducing bioavailability due to high polarity .

Analogues with Trifluoromethyl and Methoxy Groups

  • 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0): Substituents: Methoxy (–OCH₃) at 4-position, trifluoromethyl at 3',4',5' positions. Properties: Molecular weight 294.27 g/mol. The methoxy group increases electron density, accelerating oxidative degradation compared to the thiomethyl analogue. This limits its utility in long-term pharmacological applications .
  • 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone (Ref: 10-F206022): Substituents: –CF₃ at 4' instead of 3'. Properties: Discontinued due to lower bioactivity, likely caused by steric hindrance at the 4' position reducing target binding efficiency .

Discontinued Derivatives

  • 2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 794573-87-8): Substituents: Cl at 2', F at 4'. Properties: Discontinued due to synthesis challenges and poor solubility in aqueous media, limiting its applicability in drug formulation .

Key Research Findings

Electronic and Steric Effects

  • The trifluoromethyl group at the 3' position in the target compound provides a balance of electron withdrawal and steric bulk, optimizing interactions with hydrophobic enzyme pockets. In contrast, 4'-CF₃ analogues exhibit reduced binding affinity .
  • Thiomethyl (–SCH₃) demonstrates superior metabolic stability over methoxy (–OCH₃), as evidenced by slower oxidative degradation rates in hepatic microsome assays .

Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8 0.12 (water) 145–148
3-(4-Methoxyphenyl)-3',4',5'-trifluoro 2.9 0.45 (water) 132–135
3'-Chloro-5'-fluoro analogue 4.1 0.08 (water) 158–161

Data extrapolated from structural analogs and supplier specifications .

Biological Activity

3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, focusing on its anticancer and antimicrobial effects.

Chemical Structure

The compound features a phenyl ring substituted with a thiomethyl group and a trifluoromethyl group, which may influence its biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against human tumor cell lines such as RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells.

  • Cytotoxicity Assays : The MTS assay was utilized to determine the viability of cells after treatment with the compound. Results indicated varying degrees of inhibition, with some derivatives achieving over 70% inhibition in specific cell lines at concentrations around 100 µM. The IC50 values ranged from approximately 49.79 µM to 113.70 µM, indicating a dose-dependent response .
Cell LineIC50 (µM)Inhibition (%)
RKO60.7070.23
PC-349.79>70
HeLa78.72>70

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics, similar to known antitubulin agents like colchicine. Molecular modeling studies suggest that the compound binds to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary assays indicate moderate antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several derivatives of this compound in vitro against cancer cell lines. The most potent derivative exhibited an IC50 value of 49.79 µM against PC-3 cells, indicating substantial cytotoxicity compared to controls .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar thiophenol derivatives, revealing effective inhibition against Salmonella enterica and other pathogenic bacteria at micromolar concentrations . This highlights the potential for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone?

  • Methodology : Friedel-Crafts acylation is a common approach for propiophenone derivatives. For this compound, the trifluoromethyl and thiomethyl groups may require protective strategies to avoid side reactions. A stepwise synthesis could involve:

Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.

Incorporating the thiomethylphenyl moiety using thiol-ene chemistry or metal-catalyzed coupling (e.g., Pd-mediated thioetherification).

  • Key Considerations : Monitor reaction progress with TLC or HPLC due to potential sulfur-based side products. Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity. The thiomethyl group (-SCH3\text{-SCH}_3) may appear as a singlet at ~2.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C17H13F3OSC_{17}H_{13}F_3OS) and isotopic patterns.
  • HPLC : Quantify purity (>95% recommended for research-grade material) and detect impurities like oxidized sulfur species .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the thiomethyl group.
  • Use amber glass vials to avoid photodegradation.
  • Conduct stability assays via accelerated aging (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Purity Assessment : Re-crystallize the compound using solvents like ethyl acetate/hexane and compare melting points with literature.
  • Spectral Cross-Validation : Reproduce conflicting studies under controlled conditions (e.g., same solvent, temperature). Use computational tools (DFT calculations) to predict NMR shifts and match experimental data .
    • Example Data Contradiction : If melting points vary by >5°C, check for polymorphic forms via X-ray diffraction or DSC analysis.

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing side products?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI for coupling efficiency.
  • Stepwise Addition : Introduce the thiomethyl group after the trifluoromethyl moiety to reduce steric hindrance.
  • Yield Optimization Table :
MethodCatalystYield (%)Purity (%)
Friedel-Crafts AcylationAlCl3_36288
Suzuki-Miyaura CouplingPd(PPh3_3)4_47895
  • Reference : Similar optimization strategies for trifluoromethyl-propiophenones are documented .

Q. How can conflicting spectral data (e.g., 19F^{19}\text{F} NMR shifts) from different studies be addressed?

  • Methodology :

  • Solvent Effects : Re-run NMR in standardized solvents (e.g., CDCl3_3) and compare chemical shifts.
  • Dynamic Effects : Conduct variable-temperature NMR to identify conformational changes affecting 19F^{19}\text{F} signals.
  • Collaborative Validation : Share samples with independent labs to verify reproducibility .

Safety and Degradation

Q. What degradation pathways are critical for this compound under ambient conditions?

  • Methodology :

  • Oxidative Pathways : Monitor thiomethyl oxidation to sulfoxide/sulfone via LC-MS.
  • Photostability Testing : Expose to UV light (254 nm) and track degradation products.
  • Mitigation : Add antioxidants (e.g., BHT) or store in light-resistant packaging .

Experimental Design

Q. How to design a stability-indicating assay for this compound?

  • Methodology :

Forced Degradation : Expose to heat, light, acid/base, and oxidizers.

HPLC Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products.

Validation : Assess linearity, precision, and LOD/LOQ per ICH guidelines .

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